molecular formula C10H17NO2 B13161060 (1-Cyclopropyl-piperidin-4-YL)-aceticacid

(1-Cyclopropyl-piperidin-4-YL)-aceticacid

Cat. No.: B13161060
M. Wt: 183.25 g/mol
InChI Key: UMMSPTZPJLGDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-piperidin-4-YL)-acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the reaction of cyclopropylamine with piperidine derivatives under controlled conditions to form the cyclopropyl-piperidine intermediate. This intermediate is then subjected to acylation reactions to introduce the acetic acid group .

Industrial Production Methods

Industrial production of (1-Cyclopropyl-piperidin-4-YL)-acetic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-piperidin-4-YL)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1-Cyclopropyl-piperidin-4-YL)-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-piperidin-4-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

    (1-Cyclopropyl-piperidin-4-YL)-methanol: Similar in structure but with a hydroxyl group instead of an acetic acid moiety.

    (1-Cyclopropyl-piperidin-4-YL)-amine: Contains an amine group instead of the acetic acid group.

    (1-Cyclopropyl-piperidin-4-YL)-ketone: Features a ketone group in place of the acetic acid group.

Uniqueness

(1-Cyclopropyl-piperidin-4-YL)-acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopropyl and piperidine moieties contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-(1-cyclopropylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C10H17NO2/c12-10(13)7-8-3-5-11(6-4-8)9-1-2-9/h8-9H,1-7H2,(H,12,13)

InChI Key

UMMSPTZPJLGDAM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.